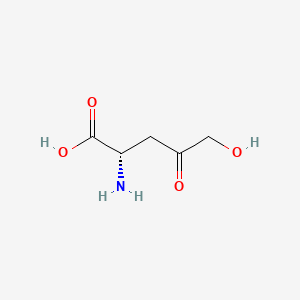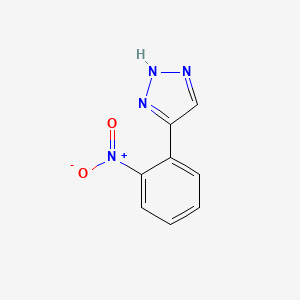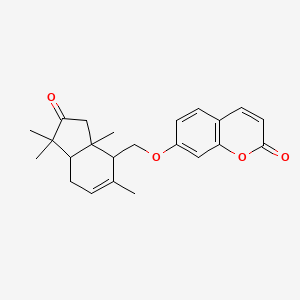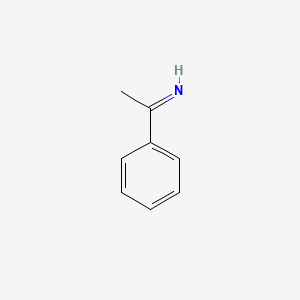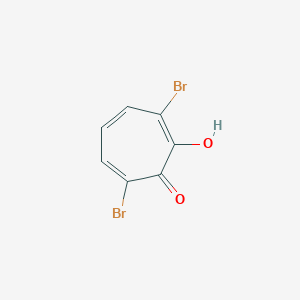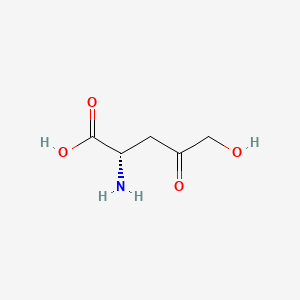
5-Hydroxy-4-oxonorvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-oxonorvaline is a non-proteinogenic amino acid known for its significant biological activities. It is a derivative of norvaline and has been isolated from various Streptomyces species. This compound exhibits interesting antifungal and antitubercular properties, making it a subject of extensive scientific research .
Méthodes De Préparation
The synthesis of 5-Hydroxy-4-oxonorvaline involves a stereoselective approach. One common method starts with (S)-allylglycine, which undergoes asymmetric transfer allylation using a Corey catalyst derived from cinchonidine. This process yields the desired compound with high enantiomeric excess . The reaction conditions typically involve phase transfer catalysis and the use of specific reagents to ensure the desired stereochemistry.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Analyse Des Réactions Chimiques
5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding keto acids, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
5-Hydroxy-4-oxonorvaline has a wide range of scientific research applications:
Mécanisme D'action
The antifungal activity of 5-Hydroxy-4-oxonorvaline is primarily due to its inhibition of homoserine dehydrogenase. The compound forms a covalent adduct with the nicotinamide ring of NAD, leading to potent inhibition of the enzyme. This mechanism disrupts the synthesis of essential amino acids, thereby inhibiting fungal growth . The molecular interactions involved in stabilizing the (HON•NAD)-adduct are crucial for its antifungal efficacy.
Comparaison Avec Des Composés Similaires
5-Hydroxy-4-oxonorvaline is unique compared to other similar compounds due to its specific biological activities and mechanism of action. Similar compounds include:
Norvaline: A non-proteinogenic amino acid with potential cognitive benefits and metabolic regulation properties.
ɣ-Oxonorvaline: Used for site-specific protein modification by attaching an amino acid containing an electrophilic ketone side chain.
ɣ-Hydroxynorvaline: Exhibits antidiabetic properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
117404-54-3 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
Clé InChI |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)CO |
SMILES canonique |
C(C(C(=O)O)N)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
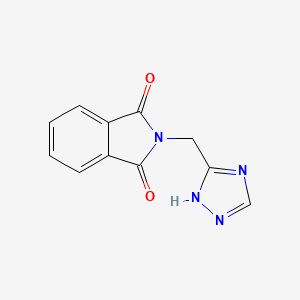
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
